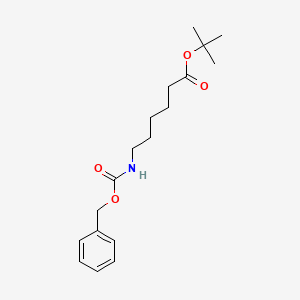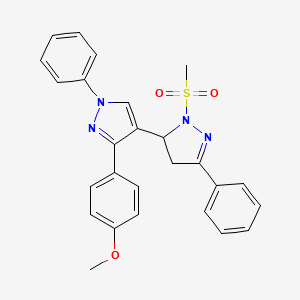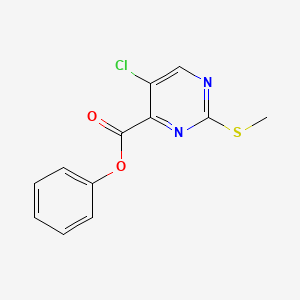
Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is an organic compound with a complex structure, often used in various fields of scientific research
Mechanism of Action
Mode of Action
It’s known that the compound contains a benzyloxy carbonyl group, which is often used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with its targets by releasing the protected amine under certain conditions, but this is purely speculative and needs to be confirmed by experimental studies.
Biochemical Pathways
Given its structure, it might be involved in the synthesis of peptides or proteins, as compounds with similar structures have been used in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate typically involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups. The process often starts with the amino acid lysine, which undergoes a series of reactions to introduce the benzyloxycarbonyl (Cbz) group and the tert-butyl ester. The reaction conditions usually involve the use of coupling reagents and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like Boc and Cbz is crucial in preventing unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-aminohexanoate: Similar in structure but lacks the benzyloxycarbonyl group.
Tert-butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride: A hydrochloride salt form with similar applications.
Uniqueness
Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is unique due to its combination of protective groups, which makes it highly versatile in synthetic chemistry. Its ability to undergo various chemical reactions while maintaining stability is a key feature that sets it apart from similar compounds .
Properties
IUPAC Name |
tert-butyl 6-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-18(2,3)23-16(20)12-8-5-9-13-19-17(21)22-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMXPPSUULDOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)
![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)
![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)

![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)
![2,5-Dimethyl-3-(4-methylphenyl)-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2452828.png)


![2-[(Furan-2-carbonyl)-methylamino]benzoic acid](/img/structure/B2452837.png)
![2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide](/img/structure/B2452839.png)

